N,N-dibenzyl-3-cyclohexene-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H23NO |
|---|---|
Molecular Weight |
305.421 |
IUPAC Name |
N,N-dibenzylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C21H23NO/c23-21(20-14-8-3-9-15-20)22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-8,10-13,20H,9,14-17H2 |
InChI Key |
DMJWJUAVMAMSKR-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Dibenzyl 3 Cyclohexene 1 Carboxamide and Its Analogues
Retrosynthetic Analysis of the N,N-Dibenzyl-3-cyclohexene-1-carboxamide Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The primary disconnection for this compound is the amide bond, a common and reliable bond-forming reaction. This leads to two key precursors: 3-cyclohexene-1-carboxylic acid and dibenzylamine (B1670424).
Further disconnection of 3-cyclohexene-1-carboxylic acid reveals its origins from a [4+2] cycloaddition, or Diels-Alder reaction. This approach involves the reaction of a 1,3-diene, such as 1,3-butadiene (B125203), with a dienophile containing a carboxylic acid or a group that can be readily converted to a carboxylic acid, for instance, an acrylate (B77674) derivative. This powerful reaction efficiently establishes the six-membered ring and the desired stereochemistry.
An alternative retrosynthetic pathway involves ring-closing metathesis (RCM). In this scenario, the cyclohexene (B86901) ring is formed from a linear precursor containing two terminal alkenes. This precursor would already incorporate the amide functionality, which would be synthesized prior to the cyclization step.
Direct Amidation Strategies for 3-Cyclohexene-1-carboxylic Acid Derivatives
The formation of the amide bond is a critical step in the synthesis of this compound. This can be achieved through several direct amidation strategies, which involve the coupling of a carboxylic acid with an amine.
Coupling Agent-Mediated Approaches
Coupling agents are frequently employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions. tcichemicals.com This approach is often preferred to avoid side reactions and preserve the integrity of thermally sensitive molecules. tcichemicals.com A variety of coupling agents are available, each with its own advantages.
Common classes of coupling agents include:
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. tcichemicals.com EDC is particularly favored due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. tcichemicals.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve efficiency. tcichemicals.com
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues are highly effective but can be expensive and generate stoichiometric phosphine (B1218219) oxide byproducts.
Uronium/Guanidinium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) are known for their high reactivity and rapid reaction times.
Silane-Mediated Coupling: Diphenylsilane has been demonstrated as an effective reagent for the direct amidation of carboxylic acids and amines without the need for stringent anhydrous conditions. rsc.orgbohrium.com
Interactive Table: Comparison of Common Coupling Agents
| Coupling Agent | Typical Additive | Key Features | Byproduct Removal |
|---|---|---|---|
| EDC | HOBt | Water-soluble urea byproduct. tcichemicals.com | Aqueous workup. tcichemicals.com |
| DCC | None | Forms insoluble dicyclohexylurea. | Filtration. |
| BOP | None | High reactivity, but carcinogenic byproduct. | Chromatographic separation. |
| HATU | None | High efficiency, low racemization. | Aqueous workup. |
Dehydrative Condensation Methods
Direct thermal condensation of a carboxylic acid and an amine is a more atom-economical approach to amide bond formation, as the only byproduct is water. acsgcipr.org This method typically requires high temperatures to drive the reaction to completion. acsgcipr.org
To facilitate the removal of water and shift the equilibrium towards the product, a Dean-Stark apparatus is often used with a solvent that forms a heterogeneous azeotrope with water, such as toluene (B28343) or xylene. acsgcipr.org However, these elevated temperatures can be problematic for substrates that are thermally unstable or prone to side reactions. acsgcipr.org
Challenges associated with dehydrative condensation include:
Potential for thermal degradation of reactants or products. acsgcipr.org
The need for high-boiling point solvents that can be difficult to remove. acsgcipr.org
Possible epimerization at the α-carbon of the carboxylic acid under harsh conditions. tcichemicals.com
To circumvent these issues, milder methods involving activating the carboxylic acid are often preferred. acsgcipr.org
Construction of the Cyclohexene Ring System with Integrated Amide Functionality
The synthesis of the core cyclohexene ring can be achieved through various powerful carbon-carbon bond-forming reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. researchgate.netnih.gov This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene derivative. nih.govnih.gov
For the synthesis of the 3-cyclohexene-1-carboxylic acid precursor, a simple diene like 1,3-butadiene can react with a dienophile such as acrylic acid or one of its esters. The reaction typically proceeds with good regio- and stereoselectivity, often requiring thermal conditions or Lewis acid catalysis to enhance the reaction rate and selectivity. nih.gov The use of heteroatom-substituted dienes can also lead to a wide range of functionalized cyclohexene building blocks. nih.gov
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including those with endocyclic double bonds. rsc.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium, to intramolecularly couple two terminal alkene functionalities. nih.gov
To synthesize a cyclohexene ring with an integrated amide functionality, a diene precursor containing the pre-formed amide is required. This linear substrate would possess two terminal double bonds positioned to form a six-membered ring upon cyclization. The choice of catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, is crucial for the efficiency of the reaction. rsc.org RCM offers the advantage of occurring under relatively mild conditions and tolerating a wide range of functional groups. rsc.org The resulting 1,3-diene moiety within the ring can be further functionalized if desired. rsc.org
Interactive Table: Common Ring-Closing Metathesis Catalysts
| Catalyst | Generation | Key Features |
|---|---|---|
| Grubbs' Catalyst | First | Good activity for a range of substrates. |
| Grubbs' Catalyst | Second | Higher activity and better air stability. nih.gov |
Stereoselective Synthesis of this compound and its Stereoisomers
The creation of specific stereoisomers of this compound can be achieved through several powerful strategies, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective transformations. These methods aim to control the three-dimensional arrangement of atoms at the newly formed stereocenter.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.
For the synthesis of chiral cyclohexene carboxamides, a chiral amine can be used as the auxiliary. For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, leading to high diastereoselectivities. nih.gov In a hypothetical application to this compound, one could envision a strategy where a chiral amine is first used to form a chiral amide, followed by a reaction to introduce the dibenzylamino group.
Another widely used class of chiral auxiliaries are oxazolidinones. These can be acylated with 3-cyclohexenecarbonyl chloride to form an N-acyl oxazolidinone. The resulting system can then undergo stereoselective reactions, with the oxazolidinone directing the approach of incoming reagents. Subsequent aminolysis with dibenzylamine would yield the desired enantiomerically enriched this compound. This approach has been successfully applied in the synthesis of various chiral compounds. rsc.orgsigmaaldrich.com
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| Pseudoephenamine | Asymmetric Alkylation | High | nih.gov |
| Oxazolidinones | Asymmetric Alkylation, Michael Additions | >90% | rsc.orgsigmaaldrich.com |
This table presents data for reactions using these chiral auxiliaries in various asymmetric syntheses, illustrating their potential applicability to the target molecule.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for forming C-N bonds and setting stereocenters. rsc.org
The synthesis of chiral this compound could potentially be achieved via an asymmetric aza-Michael reaction. In this scenario, a prochiral cyclohexadienyl-carbonyl derivative could react with dibenzylamine in the presence of a chiral catalyst. Organocatalysts, such as chiral amines, thioureas, or phosphoric acids, have been extensively used to promote highly enantioselective aza-Michael additions. nih.govresearchgate.net For example, cinchona alkaloid-derived catalysts have been shown to be effective in the asymmetric aza-Michael addition of various nitrogen nucleophiles to α,β-unsaturated systems, often with high yields and enantioselectivities. nih.govresearchgate.net
A plausible synthetic route could involve the reaction of a suitable cyclohexadiene precursor with dibenzylamine catalyzed by a chiral organocatalyst. The catalyst would create a chiral environment, favoring the formation of one enantiomer of the product over the other.
Table 2: Organocatalysts for Asymmetric Aza-Michael Reactions
| Catalyst Type | Substrate Class | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|
| Cinchona Alkaloid Derivatives | α,β-Unsaturated Ketones | 90-99% | nih.govresearchgate.net |
| Chiral Squaramides | Nitroolefins | up to 96% | d-nb.info |
| Chiral Dipeptides | N-Arylmaleimides | up to 88:12 e.r. | nih.gov |
This table provides examples of catalyst performance in asymmetric aza-Michael reactions on various substrates, indicating their potential for the synthesis of the target compound.
Diastereoselective reactions are employed when a molecule already contains a stereocenter, and this existing chirality influences the formation of a new stereocenter. If a precursor to this compound already possessed a stereocenter on the cyclohexene ring, this could direct the stereochemical outcome of subsequent modifications.
For example, the diastereoselective synthesis of highly substituted cyclohexanone (B45756) derivatives has been achieved through cascade Michael reactions, where the initial stereochemistry dictates the final diastereomeric ratio with high selectivity. d-nb.infobeilstein-journals.org A similar strategy could be envisioned where a chiral substituted cyclohexene is elaborated to the target carboxamide, with the existing stereocenters guiding the formation of the C1 stereocenter.
A study on the diastereoselective synthesis of cyclohexane-1,3-dicarboxamide derivatives demonstrated that a one-pot pseudo five-component reaction can lead to the formation of highly substituted cyclohexanone rings with good diastereoselectivity. semanticscholar.org This highlights the potential of multicomponent reactions to construct the core of the target molecule with controlled stereochemistry.
Post-Synthetic Modification and Derivatization of this compound
Once this compound is synthesized, its chemical structure can be further modified at either the cyclohexene moiety or the benzyl (B1604629) groups to generate a library of analogues with potentially new properties.
The double bond in the cyclohexene ring is a versatile functional group for further chemical transformations.
Epoxidation: The alkene can be converted to an epoxide using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the epoxidation can be influenced by the existing stereocenter at C1 and other substituents on the ring. In a related system, the epoxidation of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide with m-CPBA resulted in the formation of an epoxy lactone, indicating a rearrangement reaction can occur under these conditions. nih.gov The epoxidation of benzyl N-(1-cyclohex-3-enyl)carbamate has also been reported. researchgate.net Fungal peroxygenases have also been shown to catalyze the regio- and stereoselective epoxidation of cyclohexene derivatives. nih.gov
Bromination: The addition of bromine (Br₂) across the double bond would yield a dibrominated cyclohexane (B81311) derivative. The stereochemical outcome of this reaction is typically trans-addition. Studies on similar cyclohex-3-ene-1-carboxamide (B1296590) derivatives have shown that bromination can lead to interesting rearrangement products, such as bicyclic lactones, depending on the reaction conditions and the substituents on the amide nitrogen. nih.gov
Table 3: Post-Synthetic Modifications of Related Cyclohexene Carboxamides
| Reaction | Reagent | Product Type | Reference |
|---|---|---|---|
| Epoxidation | m-CPBA | Epoxy lactone | nih.gov |
| Bromination | Bromine | Bicyclic lactone (via rearrangement) | nih.gov |
This table summarizes modifications performed on structurally similar molecules, suggesting possible reaction pathways for this compound.
The benzyl groups attached to the amide nitrogen also offer sites for chemical modification. The benzylic protons (the CH₂ group attached to the phenyl ring) are susceptible to radical reactions and oxidation.
Halogenation: Wohl-Ziegler bromination, using N-bromosuccinimide (NBS) and a radical initiator, could be used to introduce a bromine atom at the benzylic position.
Oxidation: Strong oxidizing agents can potentially oxidize the benzylic position. However, careful selection of reagents would be necessary to avoid oxidation of the cyclohexene double bond.
Deprotection/Modification: The N-benzyl groups can be considered protecting groups. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) and a hydrogen donor like 1,4-cyclohexadiene (B1204751) can selectively remove N-benzyl groups, even in the presence of other reducible functional groups like alkenes under certain conditions. lookchem.com This would yield the corresponding primary amide, which could then be further functionalized. It is also possible to introduce substituents onto the phenyl rings of the benzyl groups through electrophilic aromatic substitution, although the conditions would need to be chosen carefully to avoid side reactions with the cyclohexene moiety.
Carboxamide Nitrogen Alkylation and Acylation
Modification of the nitrogen atom of a pre-formed carboxamide scaffold represents a key strategy for the diversification of molecular structures and the generation of analogues with potentially altered biological activities. These modifications typically involve N-alkylation or N-acylation reactions.
N-Alkylation
The introduction of alkyl groups onto the nitrogen of a carboxamide can be achieved through several methodologies. A promising and environmentally conscious approach involves the use of alcohols as alkylating agents. Research has demonstrated the efficacy of heterogeneous silver-molybdenum (Ag/Mo) hybrid materials as catalysts for the N-alkylation of carboxamides with various alcohols. ionike.com This method is advantageous as it utilizes readily available and less toxic alcohols, with water being the primary byproduct. ionike.com For instance, benzamide (B126) has been successfully alkylated with a range of benzyl alcohols, including those with different substitution patterns, achieving high yields. ionike.com This suggests that a similar strategy could be employed for the alkylation of a secondary amide precursor to yield this compound.
Another significant strategy for N-alkylation is reductive amination. This involves the reaction of a primary or secondary amine with a carboxylic acid in the presence of a reducing agent. Recent advancements have focused on developing catalytic methods for this transformation, which is considered an attractive and practical route for synthesizing a wide array of amines and N-substituted amides. researchgate.net
Table 1: Representative Catalytic Systems for N-Alkylation of Amides with Alcohols
| Catalyst System | Alkylating Agent | Substrate Scope | Typical Yields | Reference |
|---|---|---|---|---|
| Ag/Mo hybrid material | Substituted benzyl alcohols | Benzamides | >90% | ionike.com |
| Ruthenium complexes | Various alcohols | Amines, Sulfonamides | 82-90% | ionike.com |
| Iridium complexes | Various alcohols | Amines | Good to excellent | ionike.com |
N-Acylation
The N-acylation of amides to form N-acylamides or imides is another pivotal transformation. Traditional methods often require harsh conditions or the use of highly reactive and often hazardous reagents. Modern approaches have sought to overcome these limitations.
One effective method involves the use of acid anhydrides as the acylating agent in the presence of magnesium bromide-diethyl etherate (MgBr₂·OEt₂). scribd.com This system has been shown to facilitate the N-acylation of various amides in good to moderate yields under relatively mild conditions, making it applicable to substrates that may be sensitive to strong acids or bases. scribd.com
Furthermore, catalyst-free approaches for N-acylation have been developed, leveraging alternative energy sources to drive the reaction. Both microwave irradiation and ultrasound have been successfully employed for the N-acylation of amines and sulfonamides with acetic anhydride, often proceeding rapidly and with high efficiency. orientjchem.orgorientjchem.org These solvent-free or aqueous conditions represent a significant step towards greener chemical processes. orientjchem.orgorientjchem.org
Table 2: Modern Methods for N-Acylation of Amides and Related Compounds
| Method | Acylating Agent | Key Conditions | Advantages | Reference |
|---|---|---|---|---|
| MgBr₂·OEt₂ catalysis | Acid anhydrides | Mild, non-acidic/basic | Good for labile substrates | scribd.com |
| Ultrasound irradiation | Acetic anhydride | Catalyst-free, room temp. | Short reaction times, high yields | orientjchem.org |
| Microwave irradiation | Acetic anhydride | Catalyst-free, solvent-free | Rapid, high yields | tandfonline.com |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis of this compound and its analogues, several green strategies can be envisioned, focusing on the use of sustainable solvents, alternative energy sources, and biocatalysis.
The formation of the amide bond is a reaction that traditionally relies on large quantities of hazardous organic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgrsc.org A key aspect of greening the synthesis of this compound is the replacement of these solvents with more environmentally benign alternatives. Research has identified several "green solvents" that are effective for amide bond formation. rsc.orgrsc.orgbohrium.comnsf.gov These include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), Cyrene™, and p-cymene, as well as water. rsc.orgnsf.govresearchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. tandfonline.comnih.govrsc.orgacs.org The direct synthesis of amides from carboxylic acids and amines can be efficiently achieved under solvent-free microwave conditions, sometimes with a catalytic amount of a substance like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov This approach would be directly applicable to the synthesis of this compound from 3-cyclohexene-1-carboxylic acid and dibenzylamine.
Flow chemistry is another technology that aligns with the principles of green chemistry, offering advantages in terms of safety, scalability, and process control. researchgate.netnih.govacs.orgthieme-connect.comamidetech.com Continuous-flow systems for amide bond formation can lead to improved space-time yields and facilitate the use of immobilized reagents, simplifying purification processes. nih.govthieme-connect.com
Biocatalysis represents a frontier in green amide synthesis. rsc.orgacs.orgnih.govacs.orgnih.gov Enzymes such as lipases and engineered amide synthetases can catalyze the formation of amide bonds under mild, aqueous conditions with high selectivity. rsc.orgacs.orgacs.org For example, a truncated carboxylic acid reductase has been shown to be capable of selective amide bond formation in aqueous media. acs.org The development of such biocatalysts could provide a highly sustainable route to this compound.
Table 3: Overview of Green Chemistry Strategies for Amide Synthesis
| Green Approach | Key Features | Potential Application to Target Compound | References |
|---|---|---|---|
| Green Solvents | Replacement of hazardous solvents (DMF, DCM) with alternatives like 2-MeTHF, Cyrene™, water. | Use of a green solvent for the coupling of 3-cyclohexene-1-carboxylic acid and dibenzylamine. | rsc.orgrsc.orgbohrium.comnsf.gov |
| Microwave Synthesis | Rapid, energy-efficient, often solvent-free. | Direct amidation of 3-cyclohexene-1-carboxylic acid with dibenzylamine under microwave irradiation. | tandfonline.comnih.govrsc.orgacs.org |
| Flow Chemistry | Improved safety, scalability, and control; use of immobilized reagents. | Continuous synthesis of the target amide in a flow reactor. | researchgate.netnih.govacs.orgthieme-connect.comamidetech.com |
| Biocatalysis | Mild aqueous conditions, high selectivity, use of enzymes (e.g., lipases, amide synthetases). | Enzymatic coupling of 3-cyclohexene-1-carboxylic acid and dibenzylamine. | rsc.orgacs.orgnih.govacs.orgnih.gov |
Elucidation of Chemical Reactivity and Mechanistic Pathways of N,n Dibenzyl 3 Cyclohexene 1 Carboxamide
Reactivity of the Amide Linkage
The amide group in N,N-dibenzyl-3-cyclohexene-1-carboxamide is generally stable due to resonance stabilization between the nitrogen lone pair and the carbonyl group. However, under specific conditions, it can undergo reactions such as hydrolysis and bond cleavage.
Amide hydrolysis involves the cleavage of the C-N bond, yielding a carboxylic acid and an amine. This process can be catalyzed by either acid or base.
Basic-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate. The intermediate then collapses, and the C-N bond is cleaved, releasing a dibenzylamide anion, which is a poor leaving group. To facilitate this, the dibenzylamide anion is protonated by water to form dibenzylamine (B1670424) and a hydroxide ion. The other product is the carboxylate salt of 3-cyclohexene-1-carboxylic acid. libretexts.org This process, known as saponification, is irreversible because the final carboxylate anion is resonance-stabilized and unreactive towards nucleophilic attack. libretexts.org
A summary of the hydrolysis products is presented in the table below.
| Hydrolysis Condition | Products |
|---|---|
| Acidic | 3-Cyclohexene-1-carboxylic acid and Dibenzylammonium salt |
The carbon-nitrogen (C-N) bond in amides is notably robust due to its partial double bond character from resonance. Cleavage of this bond is challenging but can be achieved through various modern synthetic methods. nih.govchinesechemsoc.org Recent advancements have utilized transition metal catalysis, particularly with nickel and palladium, to activate and cleave the amide C-N bond for cross-coupling reactions. nih.gov For a molecule like this compound, such catalytic systems could potentially lead to the formation of esters, ketones, or other amides through reactions with appropriate nucleophiles. chinesechemsoc.org
Skeletal rearrangements of amides often proceed through initial bond cleavage pathways, including C-N bond cleavage. nih.gov While classic rearrangements like the Hofmann and Curtius rearrangements are typically associated with primary amides, modern synthetic strategies are expanding the scope of such transformations. nih.gov
Transformations Involving the 3-Cyclohexene Moiety
The double bond in the 3-cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles and a key site for oxidation and reduction reactions.
Electrophilic addition reactions are characteristic of alkenes. In these reactions, the π bond of the double bond is broken, and two new σ bonds are formed.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the cyclohexene (B86901) ring proceeds through a mechanism involving a cyclic halonium ion intermediate. For instance, when bromine reacts with the double bond, a bromonium ion is formed. The bromide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the bromonium ion, resulting in an anti-addition. This leads to the formation of a trans-dihalogenated cyclohexane (B81311) derivative. libretexts.org
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the unsymmetrical double bond of the 3-cyclohexene moiety follows Markovnikov's rule. masterorganicchemistry.com The reaction is initiated by the protonation of the double bond by the hydrogen halide, which leads to the formation of a carbocation intermediate. pressbooks.publibretexts.org The halide ion then acts as a nucleophile and attacks the carbocation. The formation of the more stable carbocation is favored, which in this case would be the one where the positive charge is on the carbon atom that is more substituted.
A summary of electrophilic addition reactions is provided in the table below.
| Reagent | Product Type | Key Mechanistic Feature |
|---|---|---|
| X₂ (e.g., Br₂, Cl₂) | trans-1,2-Dihalo-cyclohexane derivative | Cyclic halonium ion intermediate, anti-addition libretexts.org |
The double bond of the 3-cyclohexene ring can be readily oxidized by various reagents to yield different products.
Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane ring) across the double bond. This reaction is a syn-addition, meaning both C-O bonds are formed on the same side of the double bond. The resulting product would be N,N-dibenzyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide.
Ozonolysis: Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone (O₃). masterorganicchemistry.com The reaction initially forms an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. youtube.commsu.edu The ozonide can then be worked up under either reductive or oxidative conditions. Reductive workup (e.g., with zinc and water or dimethyl sulfide) cleaves the ozonide to yield two aldehyde functional groups. masterorganicchemistry.comyoutube.com For this compound, this would result in a linear dialdehyde product. Oxidative workup (e.g., with hydrogen peroxide) would yield carboxylic acids instead of aldehydes. masterorganicchemistry.com
A summary of oxidation reactions is presented below.
| Reagent | Product Type | Key Feature |
|---|---|---|
| Peroxy acid (e.g., m-CPBA) | Epoxide | syn-addition |
| 1. O₃, 2. Reductive workup (e.g., Zn/H₂O) | Dialdehyde | Cleavage of the C=C double bond masterorganicchemistry.comyoutube.com |
The double bond in the 3-cyclohexene ring can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The hydrogen atoms add to the same side of the double bond in a syn-addition, converting the 3-cyclohexene ring into a cyclohexane ring. This would result in the formation of N,N-dibenzylcyclohexanecarboxamide. This transformation is a common method for the saturation of cyclic alkenes. nih.gov
Cyclopropanation Reactions
The alkene functional group within the this compound structure is susceptible to cyclopropanation, a reaction that introduces a three-membered ring. A prominent method for this transformation is the Simmons-Smith reaction, which typically involves the use of diiodomethane (CH₂I₂) and a zinc-copper couple. wikipedia.orgmasterorganicchemistry.com This reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of an organozinc carbenoid intermediate, which then adds to the double bond in a concerted fashion. nih.gov
The presence of the carboxamide group can influence the diastereoselectivity of the cyclopropanation. The oxygen atom of the carbonyl group can act as a Lewis basic site, coordinating with the zinc reagent and directing the cyclopropanation to the syn face of the amide group. This directing effect is a common strategy in achieving stereocontrol in reactions of cyclic compounds. wikipedia.org The efficiency and selectivity of cyclopropanation reactions can be influenced by various factors, including the choice of solvent and the specific Simmons-Smith reagent variant used. For instance, the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, can enhance reactivity. wikipedia.org
The general mechanism for the Simmons-Smith reaction involves the formation of a "butterfly-shaped" transition state where the methylene (B1212753) group is transferred to the alkene. nih.gov This concerted mechanism ensures that the relative stereochemistry of substituents on the double bond is maintained in the resulting bicyclic product. masterorganicchemistry.com For this compound, this would result in the formation of N,N-dibenzylbicyclo[4.1.0]heptane-3-carboxamide. The stereochemical outcome is dictated by the approach of the carbenoid, which is influenced by steric hindrance and any directing effects from the amide substituent.
Alternative methods for cyclopropanation exist, including those utilizing diazo compounds in the presence of metal catalysts like rhodium or copper complexes. wikipedia.orgucl.ac.uk These reactions proceed via metal carbene intermediates. The choice of catalyst and ligand can be tuned to achieve high levels of diastereo- and enantioselectivity. rsc.org Another approach involves the use of sulfur ylides, which react with electron-deficient carbon-carbon double bonds to form cyclopropanes. chemrxiv.org
Table 1: Common Reagents for Cyclopropanation Reactions
| Reagent System | Description | Key Features |
|---|---|---|
| Simmons-Smith | Diiodomethane (CH₂I₂) and Zinc-Copper Couple (Zn(Cu)) | Stereospecific, often directed by nearby functional groups. wikipedia.orgmasterorganicchemistry.com |
| Furukawa Modification | Diiodomethane (CH₂I₂) and Diethylzinc (Et₂Zn) | Increased reactivity compared to the traditional Simmons-Smith reaction. wikipedia.org |
| Diazo Compounds with Metal Catalysts | e.g., Ethyl diazoacetate with Rh₂(OAc)₄ | Versatile, with opportunities for asymmetric catalysis. wikipedia.orgucl.ac.uk |
| Sulfur Ylides | e.g., Dimethylsulfoxonium methylide | Effective for α,β-unsaturated carbonyl compounds. chemrxiv.org |
Rearrangement Reactions of this compound Derivatives
Ring Expansion/Contraction Phenomena
Derivatives of this compound can undergo various rearrangement reactions that alter the carbocyclic framework. Ring expansion and contraction are notable transformations that can be initiated through various synthetic strategies. For instance, the introduction of a leaving group on a carbon adjacent to the ring can facilitate a Wagner-Meerwein type rearrangement, leading to either an expanded or contracted ring system depending on the specific substrate and reaction conditions.
A common strategy to induce such rearrangements involves the formation of a carbocationic intermediate. For example, the treatment of a cyclopropanated derivative of this compound with a protic or Lewis acid could lead to the opening of the three-membered ring to form a carbocation. This intermediate could then undergo a 1,2-alkyl shift, resulting in the expansion of the six-membered ring to a seven-membered ring or contraction to a five-membered ring with a methyl group substituent. The regiochemical and stereochemical outcome of these rearrangements is often governed by the stability of the resulting carbocation and the stereoelectronic requirements of the migrating bond.
Specific Molecular Rearrangements Leading to Bicyclic Lactones
While direct rearrangements of this compound to bicyclic lactones are not extensively documented, derivatives of this compound can be envisioned to undergo transformations that lead to such structures. A plausible pathway would involve the oxidation of the cyclohexene ring to form an epoxide. Subsequent acid-catalyzed opening of the epoxide could generate a carbocation, which could then be trapped intramolecularly by the amide oxygen. However, this would lead to a bicyclic system containing a nitrogen atom.
To form a true bicyclic lactone, the amide functionality would need to be converted to a carboxylic acid and an alcohol within the same molecule. For instance, if the cyclohexene ring is dihydroxylated and the amide is hydrolyzed to a carboxylic acid, subsequent acid-catalyzed intramolecular esterification (lactonization) could lead to the formation of a bicyclic lactone. The stereochemistry of the diol and the conformation of the ring would be critical in determining the feasibility and outcome of the lactonization reaction.
Peroxide Rearrangements
The introduction of a peroxide functional group, for example, through the reaction of an enolate derivative of a saturated analog of this compound with molecular oxygen or other peroxide sources, could set the stage for rearrangement reactions. Peroxides, particularly hydroperoxides, can undergo acid- or base-catalyzed rearrangements.
One such rearrangement is the Hock rearrangement, which involves the acid-catalyzed cleavage of an allylic hydroperoxide. If the double bond of this compound were to be converted to an allylic hydroperoxide, subsequent treatment with acid could initiate a rearrangement cascade. This process typically involves the migration of a carbon atom to an electron-deficient oxygen, leading to the formation of new carbonyl and hydroxyl functionalities. The specific products formed would depend on the position of the hydroperoxide group and the migratory aptitude of the adjacent carbon atoms.
Transition Metal-Catalyzed Reactions of this compound
C-H Functionalization
Transition metal-catalyzed C-H functionalization represents a powerful tool for the direct modification of organic molecules without the need for pre-functionalization. The this compound molecule possesses several types of C-H bonds that could potentially be targeted for functionalization, including allylic, vinylic, and aliphatic C-H bonds.
The amide group can act as a directing group in C-H activation reactions. Catalysts based on palladium, rhodium, or ruthenium can coordinate to the amide oxygen, bringing the metal center in close proximity to specific C-H bonds and facilitating their cleavage. For instance, a palladium catalyst could potentially activate the ortho C-H bonds of the benzyl (B1604629) groups or the C-H bonds at the 2- and 4-positions of the cyclohexene ring.
The functionalization of the allylic C-H bonds at the 5-position of the cyclohexene ring is another plausible transformation. Catalytic systems, often involving palladium or rhodium, are known to promote the allylic C-H activation and subsequent coupling with various nucleophiles or electrophiles. The success of such a reaction would depend on the ability of the catalyst to selectively activate the allylic C-H bond in the presence of other potentially reactive sites.
Table 2: Potential C-H Functionalization Reactions of this compound
| Reaction Type | Catalyst System (Example) | Potential Site of Functionalization |
|---|---|---|
| Directed C-H Arylation | Pd(OAc)₂ / Ligand | Ortho-positions of benzyl groups, C2/C4 of cyclohexene ring |
| Allylic C-H Oxidation | Pd(OAc)₂ / Oxidant | C5 of cyclohexene ring |
| C-H Borylation | Iridium-based catalyst | Various aliphatic or aromatic C-H bonds |
Hydroamination and Related Processes
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. nih.govresearchgate.net As this compound does not possess an N-H bond, it cannot undergo a direct intramolecular or intermolecular hydroamination in the traditional sense. However, the cyclohexene double bond is susceptible to related addition reactions.
One could envision a metal-catalyzed process where an external amine is added across the double bond of the cyclohexene ring. Gold and other late transition metals are known to catalyze such intermolecular hydroaminations of alkenes. mdpi.com The reaction typically proceeds via activation of the alkyne by the metal catalyst, followed by nucleophilic attack of the amine. nih.gov
Furthermore, related processes such as aminohydroxylation or aminobromination could functionalize the double bond, introducing both a nitrogen-containing group and another heteroatom. For instance, in a related compound, 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide, bromination and epoxidation reactions have been studied, leading to bicyclic lactone derivatives. nih.gov This highlights the reactivity of the cyclohexene ring towards electrophilic addition. nih.gov
Table 2: Examples of Metal-Catalyzed Intermolecular Hydroamination of Alkenes
| Catalyst | Substrate | Amine | Solvent | Temperature (°C) | Product | Ref |
|---|---|---|---|---|---|---|
| [Au(IPr)]Cl/AgOTf | Styrene | Aniline | Toluene (B28343) | 100 | N-(1-phenylethyl)aniline | |
| Cp*₂Sm(THF)₂ | 1-Hexene | Aniline | Benzene (B151609) | 60 | N-Hexylaniline |
Note: This table presents general examples of alkene hydroamination to illustrate the potential reactivity of the double bond in this compound.
Advanced Spectroscopic and Structural Characterization of N,n Dibenzyl 3 Cyclohexene 1 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For N,N-dibenzyl-3-cyclohexene-1-carboxamide, a suite of NMR experiments can reveal its complete covalent framework and preferred conformations.
High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, NOESY)
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum probes the carbon skeleton. The structure of this compound contains several distinct regions: the disubstituted aromatic rings of the benzyl (B1604629) groups, the benzylic methylene (B1212753) bridges, and the substituted cyclohexene (B86901) ring.
Assignments for the protons and carbons are confirmed using two-dimensional (2D) NMR techniques. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the benzyl groups to the amide nitrogen and the carbonyl group to the cyclohexene ring. Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, providing critical insights into the molecule's three-dimensional structure and preferred conformation. For instance, NOE correlations would be expected between the benzylic CH₂ protons and the ortho-protons of the phenyl rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃) Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | - | ~175 |
| CH (cyclohexene, C1) | ~2.5-2.8 | ~42-45 |
| CH₂ (cyclohexene, C2) | ~2.1-2.4 | ~28-32 |
| CH (cyclohexene, C3) | ~5.6-5.8 | ~126-128 |
| CH (cyclohexene, C4) | ~5.6-5.8 | ~125-127 |
| CH₂ (cyclohexene, C5) | ~2.1-2.4 | ~28-32 |
| CH₂ (cyclohexene, C6) | ~2.0-2.3 | ~24-27 |
| N-CH₂ (benzyl) | ~4.5-4.7 | ~49-52 |
| C (benzyl, ipso) | - | ~137-139 |
| CH (benzyl, ortho) | ~7.2-7.4 | ~128-129 |
| CH (benzyl, meta) | ~7.2-7.4 | ~127-128 |
Dynamic NMR Studies for Conformational Analysis
The structure of this compound is not static. Two primary dynamic processes can be investigated using variable-temperature NMR studies: the conformational flexing of the cyclohexene ring and restricted rotation around the amide C-N bond.
The cyclohexene ring exists in two rapidly interconverting half-chair conformations. In a disubstituted ring, one conformer is typically more stable. libretexts.orglibretexts.org The substituent at the C1 position can be either pseudo-axial or pseudo-equatorial, with the equatorial or pseudo-equatorial orientation generally being more stable to minimize steric hindrance. libretexts.orglibretexts.org
Furthermore, the partial double-bond character of the amide C-N bond restricts free rotation. mdpi.com This can lead to magnetic non-equivalence of the two benzyl groups, which would appear as separate sets of signals in the NMR spectra at low temperatures. As the temperature is increased, the rate of rotation increases, eventually leading to the coalescence of these signals. Dynamic NMR (DNMR) experiments can be used to determine the energy barrier for this rotational process. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of the molecular formula and offering clues to its structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the parent ion with high accuracy. This allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₂₁H₂₃NO. HRMS would confirm this by matching the experimentally measured mass to the calculated exact mass.
Table 2: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃NO |
| Calculated Exact Mass [M+H]⁺ | 306.18524 |
Fragmentation Pathways and Structural Information from Tandem MS
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways are predictable based on the functional groups present. libretexts.orgmiamioh.edu
Benzylic Cleavage: The most common fragmentation would likely be the loss of a benzyl radical to form the stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of benzyl-containing compounds.
Amide Bond Cleavage: Cleavage adjacent to the carbonyl group can occur. An α-cleavage could result in the formation of a dibenzylamino radical and a cyclohexenecarbonyl cation [C₇H₉O]⁺ at m/z 109.
Retro-Diels-Alder Reaction: The cyclohexene ring can undergo a characteristic retro-Diels-Alder reaction, leading to the loss of ethylene (B1197577) (28 Da), which would help confirm the presence of the cyclohexene moiety. cas.cn
Table 3: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 305 | [M-H]⁺ | [C₂₁H₂₂NO]⁺ |
| 214 | [M - C₇H₇]⁺ | [C₁₄H₁₆NO]⁺ |
| 109 | [C₇H₉CO]⁺ | [C₈H₉O]⁺ |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb at characteristic frequencies, providing a valuable fingerprint of the molecule's composition.
For this compound, the key diagnostic peaks would be:
Amide C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1630-1680 cm⁻¹. This is one of the most prominent peaks.
Alkene C=C Stretch: A medium intensity peak around 1640-1660 cm⁻¹. This may sometimes overlap with the amide I band.
Aromatic C=C Stretches: Multiple sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic (cyclohexene and methylene) C-H stretches appear just below 3000 cm⁻¹.
=C-H Bending: Out-of-plane (OOP) bending vibrations for the cis-disubstituted alkene protons typically appear as a strong band in the 675-730 cm⁻¹ region.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| Amide C=O Stretch | 1640 - 1660 | Strong |
| Alkene C=C Stretch | 1650 - 1670 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
Characteristic Functional Group Vibrations
The infrared (IR) spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups: the tertiary amide, the cyclohexene ring, and the benzyl substituents. As a tertiary amide, it will not show the N-H stretching or bending vibrations that are characteristic of primary and secondary amides. spectroscopyonline.com
The most prominent vibrational modes are anticipated as follows:
Amide I Band (C=O Stretch): A strong absorption is expected in the range of 1630-1680 cm⁻¹. This band, primarily due to the C=O stretching vibration, is a hallmark of the amide group. spectroscopyonline.comnih.gov The exact frequency can be influenced by the electronic environment and conformation of the molecule.
Aromatic C-H Stretch: The C-H stretching vibrations of the two benzyl groups are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. askthenerd.comspectroscopyonline.com
Alkenyl C-H Stretch: The C-H stretching of the double bond within the cyclohexene ring is also anticipated in the 3000-3100 cm⁻¹ range, often around 3020-3050 cm⁻¹. echemi.com
Aliphatic C-H Stretch: The sp³-hybridized C-H bonds in the cyclohexene ring and the methylene bridges of the benzyl groups will produce strong, sharp absorptions in the 2850-2960 cm⁻¹ region. askthenerd.com
C=C Stretch: The carbon-carbon double bond in the cyclohexene ring is expected to give rise to a medium to weak absorption band around 1640-1660 cm⁻¹. docbrown.infopearson.comquora.com Its intensity can be variable.
Aromatic C=C Stretch: The benzene (B151609) rings of the benzyl groups will show characteristic skeletal vibrations, typically as a series of sharp bands in the 1450-1600 cm⁻¹ region. spectroscopyonline.com
C-N Stretch: The stretching vibration of the C-N bond of the tertiary amide is expected to appear in the fingerprint region, typically around 1200-1300 cm⁻¹.
A summary of these predicted vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Tertiary Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| Benzyl Groups | Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Benzyl Groups | Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |
| Cyclohexene Ring | Alkenyl =C-H Stretch | 3020 - 3050 | Medium |
| Cyclohexene Ring | C=C Stretch | 1640 - 1660 | Weak to Medium |
| Cyclohexene/Benzyl | Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Tertiary Amide | C-N Stretch | 1200 - 1300 | Medium |
Conformational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational details of this compound in solution. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the potential for cis/trans isomerism. acs.orgmdpi.com
In this compound, the two benzyl groups are non-equivalent in the NMR spectrum if the rotation around the C-N bond is slow on the NMR timescale. This would result in separate signals for the benzylic protons and for the aromatic protons of each benzyl group. The preferred conformation is typically governed by steric hindrance, with the bulkier groups arranging to minimize steric strain. acs.org
¹H NMR Spectroscopy:
Vinyl Protons: The protons on the cyclohexene double bond are expected to resonate in the downfield region, likely between 5.5 and 6.0 ppm. chemicalbook.com
Aromatic Protons: The protons of the two benzyl rings would appear in the range of 7.2-7.5 ppm.
Benzylic Protons: The four benzylic protons (CH₂) would likely appear as two distinct sets of signals if rotation around the C-N bond is restricted, possibly as doublets or more complex patterns due to diastereotopicity.
Cyclohexene Aliphatic Protons: The aliphatic protons on the cyclohexene ring, including the proton at the chiral center (C1), would resonate in the upfield region, typically between 1.5 and 2.5 ppm. chemicalbook.com
¹³C NMR Spectroscopy:
Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of 170-175 ppm.
Olefinic Carbons: The two sp² carbons of the cyclohexene double bond would appear around 125-130 ppm. docbrown.infospectrabase.com
Aromatic Carbons: The carbons of the benzyl rings will show signals in the 127-140 ppm region.
Aliphatic Carbons: The sp³ carbons of the cyclohexene ring and the benzylic carbons will resonate in the upfield region of the spectrum. docbrown.info
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable for providing detailed conformational insights. NOESY correlations could establish through-space proximity between protons on the benzyl groups and specific protons on the cyclohexene ring, helping to define the preferred rotational conformer around the C-N bond and the orientation of the substituents relative to the ring. nih.govd-nb.info
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. researchgate.net This technique would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the molecule's conformation and stereochemistry.
Absolute Configuration Assignment
This compound possesses a chiral center at the C1 position of the cyclohexene ring. X-ray crystallography is a powerful technique for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of an enantiomerically pure sample can be obtained. nih.govpurechemistry.org
The most common method for determining absolute configuration is the Bijvoet method, which relies on the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effects are weak. The presence of a heavier atom (e.g., bromine, or a metal in a salt) significantly enhances this effect, allowing for a more reliable determination of the absolute structure. researchgate.net If the native compound does not crystallize well or if the anomalous scattering is too weak, the absolute configuration can be determined by co-crystallizing it with a chiral auxiliary of a known absolute configuration. purechemistry.orgresearchgate.net
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be dictated by a combination of intermolecular forces. While it lacks the strong hydrogen bond donors (like N-H or O-H) found in primary or secondary amides, a variety of weaker interactions are expected to govern its supramolecular assembly.
C-H···O Hydrogen Bonds: The amide carbonyl oxygen is a good hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving the aromatic C-H or benzylic C-H groups as donors are likely to be a significant interaction, linking molecules into chains or more complex networks. mdpi.com
π-π Stacking: The presence of two phenyl rings provides ample opportunity for π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules stack face-to-face or in an offset fashion, are a common and important stabilizing force in the crystal packing of benzyl-containing compounds. nih.govnih.govaun.edu.eg
Analysis of the crystal structure would likely reveal a densely packed arrangement where molecules orient themselves to maximize these stabilizing interactions, leading to a well-defined three-dimensional lattice. researchgate.net
Chiroptical Spectroscopy (e.g., ECD/ORD) for Enantiomeric Characterization
Chiroptical spectroscopy techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for characterizing the enantiomers of this compound in solution. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. researchgate.netleidenuniv.nl
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A chiral molecule will produce a characteristic ECD spectrum with positive and/or negative peaks, known as Cotton effects. researchgate.net The two enantiomers of this compound are expected to produce mirror-image ECD spectra. nih.govrsc.org The chromophores in the molecule—the amide group and the benzene rings—are not inherently chiral, but they become electronically perturbed by the chiral center at C1, giving rise to the ECD signal. The sign and intensity of the Cotton effects can be correlated with the absolute configuration of the chiral center, often with the aid of quantum chemical calculations. acs.orgnih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgkud.ac.in An ORD spectrum shows a plain curve far from an absorption band and exhibits anomalous behavior (a peak and a trough) in the region of a Cotton effect. nih.govresearchgate.net Like ECD, the ORD curves for the two enantiomers will be mirror images of each other. ORD can be used to determine the absolute configuration and to assess enantiomeric purity. mdpi.com
Both ECD and ORD provide a non-destructive method to distinguish between enantiomers and can be used to determine the enantiomeric excess of a sample by comparing the measured signal intensity to that of an enantiomerically pure standard. nih.gov
Comprehensive Search Reveals No Specific Computational or Theoretical Studies on this compound
A thorough investigation of scientific literature and chemical databases has found no specific computational or theoretical studies focused on the chemical compound this compound. Despite a broad search for research pertaining to its quantum chemical calculations, molecular dynamics simulations, and other theoretical analyses, no dedicated scholarly articles or datasets for this particular molecule could be identified.
The initial search aimed to gather detailed information for an article structured around the computational and theoretical aspects of this compound, as per a specific outline. However, the search results did not yield any papers that have performed geometry optimization, conformational analysis, electronic structure calculations, or reaction mechanism studies specifically for this compound. Similarly, no literature was found detailing molecular dynamics simulations to understand its conformational dynamics in solution or its potential interactions with biological receptors.
While general information exists for related structures such as cyclohexene carboxamide and other derivatives, this information does not directly apply to the N,N-dibenzyl substituted version and therefore cannot be used to accurately fulfill the requested detailed analysis. The absence of specific research indicates that the computational and theoretical properties of this compound have likely not yet been a subject of focused academic investigation.
Therefore, the generation of a scientifically accurate article with detailed research findings, data tables, and in-depth discussion as requested is not possible at this time due to the lack of available primary research on this compound.
Computational and Theoretical Studies on N,n Dibenzyl 3 Cyclohexene 1 Carboxamide
Structure-Activity Relationship (SAR) Studies for N,N-Dibenzyl-3-cyclohexene-1-carboxamide Derivatives
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR would explore how modifications to the dibenzyl groups, the cyclohexene (B86901) ring, and the carboxamide linker affect their hypothetical biological effects. These studies are fundamental in medicinal chemistry for optimizing lead compounds.
Based on general principles observed in related amide-containing molecules, several hypotheses for the SAR of this compound derivatives can be proposed:
The Cyclohexene Ring: The degree of saturation of the six-membered ring can be a critical determinant of activity. The double bond in the 3-position introduces a degree of rigidity compared to a saturated cyclohexane (B81311) ring, which may be crucial for fitting into a specific binding pocket. In some classes of compounds, the presence of a double bond in a cyclohexene ring has been shown to enhance antiproliferative activity compared to their saturated cyclohexane counterparts. mdpi.com The position and stereochemistry of substituents on this ring would also be expected to significantly impact activity. For instance, the introduction of polar groups directly onto a cyclohexane ring has been shown to reduce inhibitory potency in some enzyme inhibitors, whereas adding a methylene (B1212753) spacer to the polar group can restore potency. nih.gov
The N,N-Dibenzyl Substitution: The two benzyl (B1604629) groups on the amide nitrogen are significant hydrophobic features. Their orientation and the nature of any substituents on the phenyl rings are likely to be key for activity. In many bioactive molecules, aromatic rings engage in π-π stacking or hydrophobic interactions within a receptor. The presence of two benzyl groups offers multiple possibilities for such interactions. Substitution on these aromatic rings with electron-donating or electron-withdrawing groups could modulate electronic properties and provide additional interaction points, such as hydrogen bonds.
The Carboxamide Linker: The amide bond itself is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor (if mono-substituted) and acceptor. In this N,N-disubstituted case, it primarily acts as a hydrogen bond acceptor via the carbonyl oxygen. The rigidity of the amide bond influences the spatial arrangement of the cyclohexene and dibenzyl moieties.
A hypothetical SAR study might involve synthesizing and testing derivatives with modifications at these key positions, as illustrated in the table below.
| Derivative | Modification | Expected Impact on Hypothetical Activity | Rationale |
| 1a | Parent Compound | Baseline | Reference compound. |
| 1b | Saturation of cyclohexene ring | Potentially altered | Changes conformation and removes π-system. mdpi.com |
| 1c | Hydroxylation of cyclohexene ring | Likely decreased | Introduction of a polar group may disrupt hydrophobic binding. nih.gov |
| 1d | para-Fluoro substitution on one benzyl group | Potentially increased | Halogen may form specific interactions (halogen bonds) or alter metabolism. |
| 1e | Removal of one benzyl group (N-benzyl) | Significantly altered | Reduces steric bulk and hydrophobic character; introduces H-bond donor capacity. |
Table 1: Hypothetical Structure-Activity Relationship for this compound Derivatives. This table is illustrative and based on general principles of medicinal chemistry.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netd-nb.info These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups. d-nb.info
A pharmacophore model for this compound would be constructed based on the structures of several active analogs. nih.gov Given its structure, a hypothetical pharmacophore model would likely include:
One Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the amide group.
Two Aromatic/Hydrophobic Features (AR/HY): Representing the two benzyl rings. These features would be crucial for hydrophobic and π-stacking interactions.
One Hydrophobic Feature (HY): Representing the non-polar cyclohexene ring.
The spatial relationship between these features—the distances and angles—would be critical for biological activity. This model could then be used as a 3D query to screen large databases of chemical compounds to find new, structurally diverse molecules that match the pharmacophore and thus may have similar biological activity. d-nb.info The validation of a pharmacophore model is a crucial step to ensure its predictive power. nih.gov
| Pharmacophore Feature | Structural Moiety | Potential Interaction |
| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl (C=O) | Hydrogen bonding with receptor residues (e.g., -NH or -OH groups). |
| Aromatic Ring (AR) 1 | Benzyl Group 1 | π-π stacking with aromatic amino acids (e.g., Phe, Tyr, Trp). |
| Aromatic Ring (AR) 2 | Benzyl Group 2 | π-π stacking or hydrophobic interaction. |
| Hydrophobic Group (HY) | Cyclohexene Ring | Van der Waals and hydrophobic interactions with non-polar pockets in the receptor. |
Table 2: Hypothetical Pharmacophore Features of this compound.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net A 3D-QSAR model, for instance, generates a statistical correlation between the biological activity of a set of molecules and their 3D properties, such as steric and electrostatic fields. mdpi.com
For a series of this compound derivatives, a QSAR study would begin by aligning the structures of compounds with known (hypothetical) activities. Then, various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.
A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to generate an equation that relates these descriptors to the biological activity. For example, a hypothetical QSAR equation might look like:
log(1/IC₅₀) = 0.75 * logP - 0.23 * Vol + 1.2 * σ + 2.45
Where:
log(1/IC₅₀) is the biological activity.
logP is a measure of hydrophobicity.
Vol is the molecular volume (a steric descriptor).
σ (Hammett constant) is an electronic descriptor for substituents on the benzyl rings.
Such a model would allow the prediction of the activity of new, unsynthesized derivatives. The model's contour maps can also provide visual insights: for example, a map might show that bulky, electropositive substituents at a certain position on the benzyl rings are favorable for activity, while electronegative groups are disfavored. mdpi.com This information provides a rational basis for designing more potent compounds. nih.gov
| Compound | logP | Molecular Volume (ų) | Hammett (σ) | Observed log(1/IC₅₀) | Predicted log(1/IC₅₀) |
| 1a | 4.5 | 350 | 0.00 | 5.2 | 5.1 |
| 1f | 5.0 | 350 | 0.00 | 5.6 | 5.5 |
| 1g | 4.5 | 365 | 0.00 | 4.8 | 4.9 |
| 1h | 4.5 | 350 | 0.23 | 5.5 | 5.4 |
| 1i | 4.0 | 350 | -0.17 | 4.8 | 4.7 |
Table 3: Hypothetical Data for a QSAR Study of this compound Derivatives. This table is for illustrative purposes to demonstrate the principles of a QSAR analysis.
Research Applications of N,n Dibenzyl 3 Cyclohexene 1 Carboxamide in Chemical Biology and Advanced Materials
Exploration as Chemical Probes for Biological Systems
Chemical probes are essential small molecules used to study and manipulate biological systems. The unique structure of N,N-dibenzyl-3-cyclohexene-1-carboxamide, featuring a semi-flexible cyclohexene (B86901) ring and bulky, hydrophobic dibenzyl groups, suggests its potential as a modulator of protein-protein interactions or as a ligand for specific binding pockets.
The N,N-disubstituted carboxamide functionality is a common feature in many enzyme inhibitors. For instance, derivatives of N-alkyl-5-hydroxypyrimidinone carboxamides have been identified as potent antitubercular agents that target the enzyme decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1). nih.gov The N-benzyl group, in particular, has been a key component in the design of various enzyme inhibitors. Studies on benzylamine-sulfonamide derivatives have led to the discovery of selective inhibitors of human monoamine oxidase B (hMAO-B), with some compounds exhibiting non-competitive inhibition mechanisms. researchgate.net
The dibenzylamine (B1670424) moiety itself is recognized for its neuropharmacological potential, with N-methyl-dibenzylamine acting as a competitive inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by binding to the central active site of the enzyme. mdpi.com This suggests that this compound could potentially be explored as an inhibitor for a range of enzymes. Mechanistic studies would be crucial to determine the mode of inhibition, which could be competitive, non-competitive, or uncompetitive, providing insights into the enzyme's function and the compound's mode of action.
Table 1: Examples of Structurally Related Enzyme Inhibitors
| Compound Class | Target Enzyme | Reference |
| N-Alkyl-5-hydroxypyrimidinone Carboxamides | Decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) | nih.gov |
| Benzylamine-sulfonamide Derivatives | Monoamine Oxidase B (MAO-B) | researchgate.net |
| N-Methyl-dibenzylamine Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | mdpi.com |
| 5a-carba-α-DL-fucopyranosylamine Derivatives | α-L-fucosidase | nih.gov |
The interaction of small molecules with biological receptors is fundamental to cellular signaling. The three-dimensional shape and electronic properties of this compound make it a candidate for binding to various receptors. The bulky dibenzyl groups could facilitate hydrophobic interactions within a receptor's binding pocket, while the carboxamide group can act as a hydrogen bond donor or acceptor.
While no specific receptor binding studies for this compound have been reported, research on other N-substituted carboxamides provides a framework for potential investigations. For example, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been studied for their interaction with the PI3Kα kinase domain, where hydrogen bonding plays a significant role. mdpi.com Understanding the binding mechanism would involve techniques such as molecular docking to predict binding poses and experimental methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinity and thermodynamics.
By interacting with key proteins like enzymes or receptors, small molecules can modulate entire biological pathways. Phytochemicals and synthetic compounds are known to influence signaling pathways involved in cell proliferation, apoptosis, and inflammation. nih.govresearchgate.net These pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, are often dysregulated in diseases like cancer. researchgate.net
Given the potential for this compound to interact with enzymes or receptors, it could consequently modulate such signaling cascades. A molecular-level investigation would aim to identify the specific pathway affected and the mechanism of modulation. This could involve treating cells with the compound and analyzing changes in protein phosphorylation, gene expression, or metabolite levels to pinpoint the molecular targets and downstream effects. For instance, natural compounds have been shown to induce cell cycle arrest and activate apoptosis pathways, highlighting the potential for novel compounds to have similar effects. nih.gov
Role in Medicinal Chemistry Research (Mechanistic Aspects)
The cyclohexene carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of binding to multiple biological targets. nih.gov The addition of the N,N-dibenzyl group provides further opportunities for structural modification to enhance potency and selectivity.
The synthesis of this compound and its analogs allows for the creation of a library of compounds for screening against various biological targets. The dibenzyl group has been utilized as a protective group in the synthesis of β-lactam pseudopeptides, demonstrating its utility in complex chemical syntheses. nih.gov
The design of new scaffolds often involves structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to understand how different functional groups influence biological activity. itmedicalteam.plnih.gov For this compound, modifications could include altering the substituents on the benzyl (B1604629) rings or modifying the cyclohexene ring to explore interactions with different target proteins. The synthesis of a series of N-substituted quinoxaline-2-carboxamides, for example, led to the identification of compounds with antimycobacterial activity. nih.gov
A key goal in medicinal chemistry is to understand the relationship between a molecule's three-dimensional structure and its biological mechanism of action. This knowledge is critical for optimizing lead compounds into effective therapeutic agents. For this compound, this would involve elucidating how its specific stereochemistry and the conformation of the cyclohexene ring and dibenzyl groups contribute to its interaction with a biological target.
SAR studies on related compounds have provided valuable insights. For example, in a series of 2-phenoxybenzamides, the position of a piperazinyl substituent was found to be critical for antiplasmodial activity. mdpi.com Similarly, studies on N-benzylanilines have shown that the pattern of amide formation during metabolism is influenced by the steric and electronic effects of aromatic substituents. nih.gov Such studies on this compound and its analogs would be instrumental in developing a mechanistic understanding of their therapeutic potential.
Potential in Agrochemical Research (Mechanism of Action)
The carboxamide functional group is a cornerstone in the design of modern agrochemicals, particularly fungicides and herbicides. nih.govnih.gov The efficacy of these compounds often lies in their ability to act as enzyme inhibitors. nih.gov
In the realm of fungicides, numerous carboxamide derivatives are known to target the succinate (B1194679) dehydrogenase (SDH) enzyme, which is a critical component of the mitochondrial electron transport chain in fungi. nih.gov Inhibition of SDH disrupts the fungus's cellular respiration, leading to its death. nih.gov While the specific interaction of this compound with SDH has not been reported, its core carboxamide structure is a key pharmacophore for this class of fungicides. nih.gov The N,N-dibenzyl substitution would significantly influence the molecule's lipophilicity and steric profile, which are crucial factors for binding to the active site of the target enzyme.
Similarly, in herbicide research, carboxamide derivatives have been developed to exhibit potent bioactivity. nih.gov For instance, certain carbamoyl (B1232498) triazole herbicides demonstrate high efficacy in controlling weed growth in various crops. researchgate.net The mechanism of action for such herbicides can vary, but they often interfere with essential biochemical pathways in the target weeds. The presence of the cyclohexene ring in this compound could also contribute to its herbicidal potential, as cyclic structures are common in agrochemical active ingredients.
Table 1: Examples of Carboxamide Derivatives in Agrochemical Research
| Compound Class | Target | Mechanism of Action | Reference |
|---|---|---|---|
| Succinate Dehydrogenase Inhibitors (SDHIs) | Succinate Dehydrogenase | Inhibition of fungal respiration | nih.gov |
| Carbamoyl Triazole Herbicides | Various (e.g., acetolactate synthase) | Inhibition of essential amino acid synthesis | nih.govresearchgate.net |
Applications in Advanced Materials Science
The unique combination of a polymerizable alkene, a rigid amide, and aromatic functionalities in this compound makes it a promising candidate for applications in materials science, particularly in polymer chemistry and supramolecular assembly.
The 3-cyclohexene moiety in this compound presents a reactive site for polymerization. The design of monomers is a critical aspect of creating sustainable and functional polymers. rsc.org Amide-containing polymers are noted for their diverse properties, which are influenced by the type of amide and other molecular structures present. rsc.org
The cyclohexene ring can potentially undergo ring-opening metathesis polymerization (ROMP) or be incorporated into copolymers through radical polymerization. google.com The resulting polymer would feature the N,N-dibenzylcarboxamide group as a pendant side chain. These bulky and aromatic side chains would significantly impact the polymer's properties, likely increasing its glass transition temperature (Tg) and modifying its solubility and mechanical characteristics.
Furthermore, the amide groups can participate in hydrogen bonding, which can enhance the thermal and mechanical properties of the resulting polymer. mdpi.com Poly(ester amide)s, for example, are a class of biodegradable polymers that benefit from the strong intermolecular hydrogen bonding between amide groups. mdpi.com While this compound is a tertiary amide and thus lacks a hydrogen bond donor, the polarity of the amide group would still influence inter-chain interactions.
Table 2: Potential Polymerization Pathways for Cyclohexene-Containing Monomers
| Polymerization Method | Description | Potential Outcome for this compound |
|---|---|---|
| Radical Polymerization | Chain-growth polymerization initiated by free radicals. | Incorporation as a comonomer to introduce functional side chains. |
| Ring-Opening Metathesis Polymerization (ROMP) | A chain-growth polymerization that proceeds via the cleavage and reformation of double bonds. | Formation of a polymer with the cyclohexene ring opened, leading to a linear chain with pendant dibenzylcarboxamide groups. |
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The this compound molecule possesses several features that could drive self-assembly into well-defined supramolecular structures.
The presence of the dibenzyl groups can lead to significant π-π stacking interactions, which are a major driving force for the organization of aromatic molecules. These interactions, coupled with dipole-dipole interactions from the amide bond, could direct the molecules to form ordered aggregates such as stacks, sheets, or more complex architectures.
The principles of supramolecular assembly are harnessed in various applications, including drug delivery and the development of "smart" materials. nih.govipcm.fr For instance, the self-assembly of specifically designed molecules can lead to the formation of nanofibers, gels, or vesicles. While the self-assembly behavior of this compound has not been explicitly studied, the fundamental interactions governing the assembly of similar amide- and aromatic-containing compounds suggest its potential in this field. The use of cyclodextrins, for example, to encapsulate guest molecules and promote supramolecular assembly is a well-established technique that could potentially be applied to derivatives of this compound. nih.gov
Analytical Methodologies for N,n Dibenzyl 3 Cyclohexene 1 Carboxamide Research and Quality Control
Chromatographic Techniques
Chromatography is an indispensable tool for the separation, identification, and quantification of N,N-dibenzyl-3-cyclohexene-1-carboxamide and its related substances. The choice of chromatographic technique is dictated by the specific analytical challenge, such as purity assessment, analysis of volatile impurities, or the critical separation of enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It is the method of choice for determining the purity of the compound and for its quantitative analysis in various samples. A typical HPLC method for a non-polar compound like this compound would employ a reversed-phase column with a non-polar stationary phase.
A reversed-phase HPLC method can be developed to separate this compound from its potential impurities, such as starting materials (3-cyclohexene-1-carboxylic acid and dibenzylamine) and by-products. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.
Table 1: Illustrative HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. For example, Acetonitrile:Water (70:30, v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detector | UV detector at a wavelength where the compound exhibits significant absorbance (e.g., 220 nm, due to the benzene (B151609) rings). |
| Injection Volume | 10-20 µL |
The retention time of this compound under these conditions would be specific, and the peak area would be proportional to its concentration, allowing for quantitative analysis.
Gas Chromatography (GC) for Volatile Impurities and Product Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be effectively used to analyze for volatile impurities that may be present from the synthesis process, such as residual solvents or low molecular weight starting materials. For the analysis of the compound itself, derivatization to increase its volatility might be necessary. youtube.com
A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high sensitivity and specificity. GC-MS is particularly valuable as it provides structural information about the separated components, aiding in the identification of unknown impurities.
Table 2: Representative GC Conditions for Volatile Impurity Profiling
| Parameter | Condition |
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane). |
| Carrier Gas | Helium or Nitrogen at a constant flow rate. |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | A temperature gradient program, for instance, starting at a lower temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to elute a wide range of volatile compounds. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Detector Temperature | 280-300 °C |
Chiral Chromatography for Enantiomeric Purity
Since this compound possesses a chiral center at the C1 position of the cyclohexene (B86901) ring, it exists as a pair of enantiomers. These enantiomers may exhibit different biological activities, making their separation and the determination of enantiomeric purity crucial. Chiral chromatography is the most effective method for this purpose. ysu.amnih.gov This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of a CSP is more common. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in separating a wide range of chiral compounds, including amides. ysu.amsielc.com The choice of the specific CSP and the mobile phase composition is critical for achieving enantiomeric separation.
Table 3: Exemplary Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based CSP). For instance, a Lux® Amylose-1 column has shown selectivity for some carboxamides. ysu.am |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to achieve the best resolution. For example, Hexane:Isopropanol (90:10, v/v). |
| Flow Rate | 0.5-1.0 mL/min |
| Column Temperature | Controlled, as temperature can significantly affect chiral recognition. |
| Detector | UV detector at an appropriate wavelength. |
Successful chiral separation will result in two distinct peaks in the chromatogram, one for each enantiomer. The ratio of the peak areas allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of the sample.
Method Development and Validation Principles for this compound
The development of a robust analytical method is an iterative process that involves selecting the appropriate technique and optimizing the experimental conditions to achieve the desired performance. Once a method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a formal process that provides documented evidence that the method is reliable and reproducible. The key validation parameters include specificity, selectivity, accuracy, and precision. sigmaaldrich.comnih.gov
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
For an HPLC method for this compound, specificity would be demonstrated by showing that the peak for the main compound is well-resolved from peaks of potential impurities and that the peak is spectrally pure (e.g., using a diode-array detector). In chiral chromatography, specificity also means the ability to separate the two enantiomers from each other and from any other compounds in the sample.
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies on a sample spiked with a known amount of the analyte. For quantitative analysis of this compound, the accuracy should be within an acceptable range, typically 98-102% for the assay of a pure substance. sigmaaldrich.com
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.
For a validated method, the RSD for precision should typically be less than 2%. sigmaaldrich.com
Table 4: Representative Method Validation Data for a Carboxamide Derivative (Carbamazepine) by HPLC
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 97.53–103.58% |
| Intra-day Precision (%RSD) | 1.06–3.7% |
| Inter-day Precision (%RSD) | 0.53–2.75% |
| Data adapted from a study on Carbamazepine, a carboxamide-containing compound, and is illustrative of typical validation results. sigmaaldrich.com |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of a quantitative analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
For a compound like this compound, these values are typically determined using a chromatographic method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, owing to the chromophoric benzyl (B1604629) groups in its structure. Determination is commonly based on one of two approaches:
Signal-to-Noise Ratio: The concentration that yields a signal-to-noise ratio of 3:1 is typically defined as the LOD, while a ratio of 10:1 is used for the LOQ.
Calibration Curve Method: Based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line, and S is the slope of the calibration curve.
The following table illustrates typical LOD and LOQ values that could be expected for a validated HPLC-UV method for this analyte.
Table 1: Illustrative HPLC-UV Method Performance for this compound
| Parameter | Method | Typical Value | Basis of Determination |
|---|---|---|---|
| Limit of Detection (LOD) | HPLC-UV | 0.05 µg/mL | Signal-to-Noise Ratio (3:1) |
| Limit of Quantitation (LOQ) | HPLC-UV | 0.15 µg/mL | Signal-to-Noise Ratio (10:1) |
Robustness and Transferability
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For an HPLC method for this compound, robustness would be evaluated by varying parameters such as the pH of the mobile phase, column temperature, flow rate, and the organic modifier percentage. The effects on analytical results, such as peak area and retention time, are then statistically evaluated, often by calculating the percent relative standard deviation (%RSD).
Table 2: Example of a Robustness Study Design and Acceptance Criteria
| Parameter Varied | Variation | Analyte Peak Area (%RSD) | Retention Time (%RSD) | Acceptance Criterion (%RSD) |
|---|---|---|---|---|
| Flow Rate | ± 0.1 mL/min | < 1.0% | < 2.0% | ≤ 2.0% |
| Column Temperature | ± 2 °C | < 1.5% | < 1.5% | ≤ 2.0% |
| Mobile Phase pH | ± 0.2 units | < 1.8% | < 2.5% | ≤ 3.0% |
| Organic Modifier | ± 2% | < 2.0% | < 3.0% | ≤ 3.0% |
Transferability is the ability of an analytical method to be successfully transferred from one laboratory to another. This process demonstrates that a method is sufficiently robust to produce comparable and reliable results on different equipment, with different analysts, and in different environments. Successful transfer often involves a comparative study where both the originating and receiving laboratories analyze the same batch of a sample. The results are then statistically compared, with pre-defined acceptance criteria for accuracy and precision between the labs.
Spectroscopic Methods for Quantitative Analysis
Spectroscopic techniques are invaluable for the quantitative analysis of this compound, leveraging its inherent chemical properties to absorb electromagnetic radiation.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for quantifying compounds containing chromophores. The this compound molecule contains two benzyl rings and an amide functional group, which absorb UV radiation. The analysis is based on the Beer-Lambert Law, which states a linear relationship between absorbance and concentration.
A quantitative method would involve preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). For this compound, the λmax would likely be in the 220–260 nm range, characteristic of the phenyl groups. A calibration curve is then constructed by plotting absorbance versus concentration, and the concentration of an unknown sample is determined by interpolating its absorbance from this curve.
Table 3: Representative Data for a UV-Vis Calibration Curve
| Concentration (mg/L) | Absorbance at λmax |
|---|---|
| 2.0 | 0.115 |
| 4.0 | 0.231 |
| 6.0 | 0.344 |
| 8.0 | 0.462 |
| 10.0 | 0.578 |
| Correlation Coefficient (r²) | > 0.999 |
Future Research Directions and Challenges for N,n Dibenzyl 3 Cyclohexene 1 Carboxamide
Development of Novel Stereoselective Synthetic Pathways
The synthesis of chiral, polyfunctionalized cyclohexene (B86901) derivatives is a cornerstone of modern organic chemistry. researchgate.net A primary future challenge for N,N-dibenzyl-3-cyclohexene-1-carboxamide lies in the development of efficient and highly stereoselective synthetic routes. The archetypal synthesis involves a Diels-Alder reaction between a 1,3-diene and a dienophile, followed by amide formation. However, achieving high levels of stereocontrol in this process for N,N-disubstituted amide targets remains a significant hurdle.
Future research should focus on:
Catalytic Asymmetric Diels-Alder Reactions: Investigating the use of chiral Lewis acid or Brønsted acid catalysts to control the facial selectivity of the cycloaddition, thereby establishing the stereochemistry of the cyclohexene ring in a single, atom-economical step.
Substrate-Controlled Diastereoselection: Designing novel dienophiles or dienes where the existing chirality directs the approach of the reaction partner, a strategy that has proven effective in the synthesis of complex natural products.
Enzymatic Resolutions: Exploring the use of lipases or other hydrolases for the kinetic resolution of racemic mixtures of this compound or its precursors, offering a green and highly selective alternative to classical resolution.
A comparative table of potential stereoselective methods is presented below.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Asymmetric Diels-Alder | High atom economy, direct access to enantiopure product. | Catalyst design, substrate scope, and reaction optimization. |
| Substrate-Controlled Diastereoselection | Predictable outcomes based on steric and electronic factors. | Synthesis of chiral starting materials. |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Identification of suitable enzymes, separation of products. |
Elucidation of Underexplored Reaction Mechanisms
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. For this compound, the mechanisms of its formation and subsequent functionalization are largely inferred from general principles rather than specific studies.
Key areas for mechanistic investigation include:
Computational Modeling of Transition States: Utilizing density functional theory (DFT) and other computational tools to model the transition states of the formative Diels-Alder reaction. This can provide insights into the origins of stereoselectivity and guide the design of more effective catalysts and substrates.
Kinetics and Isotope Effect Studies: Performing detailed kinetic analysis and kinetic isotope effect experiments to probe the rate-determining steps and the nature of bond-forming and bond-breaking processes in both the synthesis and subsequent reactions of the title compound.
Characterization of Intermediates: Employing advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, to detect and characterize transient intermediates, which could reveal unexpected reaction pathways.
Expansion into Novel Biological Targets (Mechanistic Focus)
The cyclohexene carboxamide scaffold is present in a variety of biologically active molecules. The unique combination of a conformationally restricted cyclohexene ring and the lipophilic N,N-dibenzylamide moiety in this compound suggests it could be a valuable starting point for drug discovery programs. nih.gov
Future research should pivot towards a mechanistic understanding of its potential biological activities:
Structure-Based Virtual Screening: Using the known structure of the compound to perform in silico screening against libraries of protein targets. This could identify potential binding partners and guide initial biological testing. For instance, farnesyltransferase has been identified as a potential target for other novel compounds through similar screening approaches. nih.gov
Fragment-Based Drug Discovery: Synthesizing a library of analogues to explore the structure-activity relationship (SAR). This involves systematically modifying the cyclohexene and dibenzylamide portions of the molecule to understand how these changes affect biological activity. This approach has been successful in developing inhibitors for targets like phenylalanine tRNA synthetase in parasites. acs.org
Target Deconvolution for Active Hits: Should initial screening reveal any biological activity, identifying the specific molecular target will be paramount. This can be achieved through techniques such as chemical proteomics, thermal shift assays, and genetic knockdown experiments. The discovery of compounds targeting RNA-binding proteins like HuR highlights the potential for novel scaffolds to interact with previously challenging targets. nih.gov
Integration with Advanced Materials Science Applications
The inherent functionalities of this compound—a polymerizable olefin and a rigid amide group—make it an intriguing candidate for materials science applications.
Promising avenues for future research include:
Monomer Synthesis for Ring-Opening Metathesis Polymerization (ROMP): The cyclohexene ring is a classic monomer for ROMP. Polymerizing this compound could lead to the creation of novel polymers with unique thermal, mechanical, and optical properties conferred by the bulky dibenzylamide side chains.
Development of Functional Gels and Films: The amide groups can participate in hydrogen bonding, potentially allowing the corresponding polymers or oligomers to self-assemble into ordered structures like organogels or thin films.
Surface Modification: The compound could be used to functionalize surfaces, altering their hydrophobicity, biocompatibility, or reactivity. For example, similar structures have been explored in the context of creating stable emulsions for catalysis. mdpi.com
Multidisciplinary Research Approaches and Collaborations
The full potential of this compound can only be realized through synergistic collaborations that bridge traditional scientific disciplines.
Key collaborative strategies for future success are:
Chemistry and Computational Science: Combining synthetic efforts with high-level computational studies to accelerate the design of catalysts and predict the properties of new materials. mdpi.com
Chemistry and Biology: Integrating synthetic chemistry with molecular biology and pharmacology to efficiently screen for biological activity and elucidate mechanisms of action. This is crucial for translating a chemical scaffold into a potential therapeutic lead. nih.gov
Chemistry and Materials Science: Fostering collaborations between organic chemists and materials scientists to design, synthesize, and characterize novel polymers and functional materials based on the this compound scaffold.
By pursuing these future research directions, the scientific community can unlock the latent potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation in synthesis, medicine, and materials science.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N,N-dibenzyl-3-cyclohexene-1-carboxamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the acylation of benzylamine derivatives using cyclohexene-carboxylic acid chlorides. A common approach includes reacting 1,4-benzodioxane-6-amine with cyclohex-3-ene-1-carboxylic acid chloride in dichloromethane at low temperatures (0–5°C) with triethylamine as a base to control reaction kinetics . Optimizing yield requires strict temperature control, stoichiometric reagent ratios, and inert atmospheres. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the carboxamide and cyclohexene moieties, with characteristic peaks for benzyl protons (δ 4.5–5.0 ppm) and cyclohexene double bonds (δ 5.5–6.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±1 ppm). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for the cyclohexene ring conformation .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : For neurological applications (e.g., Alzheimer’s disease), use acetylcholinesterase (AChE) inhibition assays with Ellman’s method. Cell-based assays in SH-SY5Y neuronal cells can assess neuroprotective effects against oxidative stress. Biochemical probing for protein interactions may involve surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Advanced Research Questions
Q. How can solvent systems and catalysts be tailored to enhance synthetic efficiency and scalability?
- Methodological Answer : Replace dichloromethane with greener solvents like ethyl acetate or cyclopentyl methyl ether (CPME) to improve environmental compatibility. Catalytic systems such as DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) can accelerate acylation steps. For scalability, continuous flow reactors reduce reaction times and improve heat transfer, achieving >80% yield with reduced byproducts .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies in binding affinity predictions (e.g., molecular docking vs. SPR data) require revisiting force field parameters in simulations. Use ab initio methods (DFT) to refine electronic structure models. Validate hypotheses via site-directed mutagenesis of target proteins to identify key interaction residues .
Q. How can mechanistic studies elucidate its interactions with biological targets?
- Methodological Answer : Employ fluorescent tagging (e.g., FITC-labeled derivatives) to track cellular uptake and sublocalization. For target engagement, use CRISPR-Cas9 knockout models to confirm pathway specificity. Time-resolved FRET (Förster resonance energy transfer) assays quantify real-time binding kinetics in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
